
3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a fluorobenzene sulfonyl group attached to the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 2H-indazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its targets, leading to increased potency. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzenesulfonyl chloride: A precursor in the synthesis of 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole.
2H-indazole: The core structure of the compound.
3-Fluorobenzene-1-sulfonyl fluoride: Another fluorinated sulfonyl compound with similar reactivity.
Uniqueness
This compound is unique due to the combination of the indazole ring and the fluorobenzene sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Properties
CAS No. |
633292-94-1 |
|---|---|
Molecular Formula |
C13H9FN2O2S |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
3-(3-fluorophenyl)sulfonyl-2H-indazole |
InChI |
InChI=1S/C13H9FN2O2S/c14-9-4-3-5-10(8-9)19(17,18)13-11-6-1-2-7-12(11)15-16-13/h1-8H,(H,15,16) |
InChI Key |
ULBHCBIUYOVKOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


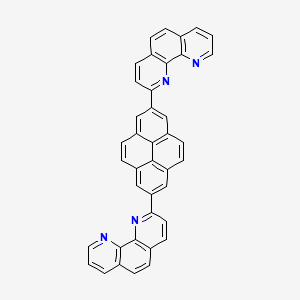
![{2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid](/img/structure/B12590113.png)
![Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]-](/img/structure/B12590114.png)
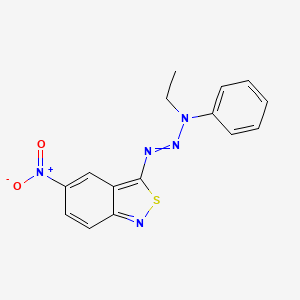
![Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol](/img/structure/B12590131.png)
![3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole](/img/structure/B12590137.png)
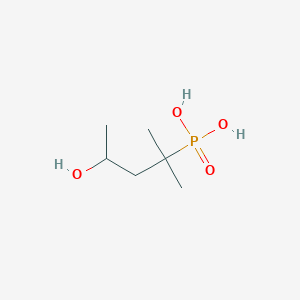
![Acetamide,2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590145.png)
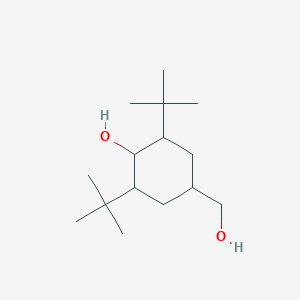
![1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene](/img/structure/B12590155.png)


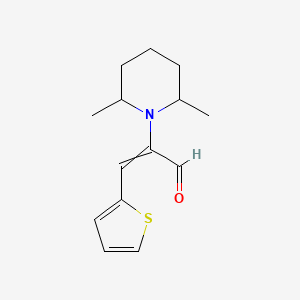
![4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590187.png)
